molecular formula C18H19N3O2S B2492710 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-27-5

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2492710
CAS No.: 900004-27-5
M. Wt: 341.43
InChI Key: CYLCUTXVRRMYHB-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method includes the reaction of 2-methylbenzyl chloride with a thiol compound to form the corresponding thioether. This intermediate is then reacted with a pyrido[2,3-d]pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, including the recycling of solvents and reagents to minimize waste. Quality control measures would be in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-trimethyl-2,4,6-tris(4-carboxyphenyl)benzene
  • 2,4,6-trimethyl-1,3,5-triazine
  • 1,3,5-triethynyl-2,4,6-trimethylbenzene

Uniqueness

1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the thioether group

Properties

IUPAC Name

1,3,6-trimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-7-5-6-8-13(11)10-24-15-12(2)9-19-16-14(15)17(22)21(4)18(23)20(16)3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLCUTXVRRMYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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